molecular formula C8H5ClO B1589045 4-Chlorobenzofuran CAS No. 257864-14-5

4-Chlorobenzofuran

Cat. No.: B1589045
CAS No.: 257864-14-5
M. Wt: 152.58 g/mol
InChI Key: UNIRGDBCGVDPQU-UHFFFAOYSA-N
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Description

4-Chlorobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring The presence of a chlorine atom at the fourth position of the benzofuran ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-chlorophenol with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzofuran ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield this compound-2-ol when treated with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives like 4-aminobenzofuran when reacted with ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-Chlorobenzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: The parent compound without the chlorine substitution.

    2-Chlorobenzofuran: A positional isomer with the chlorine atom at the second position.

    5-Chlorobenzofuran: Another positional isomer with the chlorine atom at the fifth position.

Comparison: 4-Chlorobenzofuran is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to benzofuran, the presence of the chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions. The positional isomers, 2-Chlorobenzofuran and 5-Chlorobenzofuran, exhibit different reactivity patterns due to the varying positions of the chlorine atom, which affects the electronic distribution within the molecule .

Properties

IUPAC Name

4-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIRGDBCGVDPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436848
Record name 4-chlorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257864-14-5
Record name 4-chlorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis of 4-Chlorobenzofuran?

A1: The research describes the first successful synthesis of this compound. [, ] This was achieved using a Palladium/P(t‐Bu)3 catalyst, which enabled the formation of aryl t-butyl ethers, a crucial step in synthesizing the target compound. This breakthrough opens up possibilities for further investigation into the properties and potential applications of this compound.

Q2: Could you elaborate on the role of the Palladium/P(t‐Bu)3 catalyst in this synthesis?

A2: The Palladium/P(t‐Bu)3 catalyst plays a vital role in forming aryl t-butyl ethers, which are key intermediates in the synthesis of this compound. [, ] While the exact mechanism requires further investigation, the catalyst likely facilitates the coupling reaction between a suitable aromatic precursor and a t-butyl alcohol derivative. This new synthetic route could be potentially applied to synthesize a variety of other substituted benzofurans, expanding the scope of accessible compounds for research.

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